6-Bromo-N-(3-methoxypropyl)pyridin-2-amine
Overview
Description
Synthesis Analysis
BMPA was first synthesized in 2017 by a group of researchers from the University of Tokyo, Japan. The compound was synthesized via a three-step reaction sequence involving bromination, Sandmeyer reaction, and reductive alkylation.Molecular Structure Analysis
The molecular structure of BMPA consists of a pyridine ring substituted with a bromine atom at the 6th position and an N-(3-methoxypropyl) group at the 2nd position . The molecular formula is C9H13BrN2O .Physical and Chemical Properties Analysis
BMPA is a white to off-white powder that is sparingly soluble in water and freely soluble in organic solvents such as ethanol and methanol. It has a melting point of 109-111 °C.Scientific Research Applications
Protonation Sites and Hydrogen Bonding in Salts
A study by Böck et al. (2021) examined the structural characterization of related compounds, including N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine. This research is significant for understanding the protonation sites and hydrogen bonding in mono-hydrobromide salts, contributing to the broader understanding of molecular conformations and intermolecular interactions in similar chemical structures (Böck et al., 2021).
Catalytic Applications
Nyamato, Ojwach, and Akerman (2015) explored the synthesis of (imino)pyridine ligands for potential applications in ethylene dimerization catalysis. This research indicates the versatility of pyridine derivatives in catalytic processes, highlighting the potential of compounds like 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine in similar applications (Nyamato et al., 2015).
Halogenation Reactions
Canibano et al. (2001) investigated the regioselective mono and dihalogenations of pyridines, including amino, hydroxy, and methoxy pyridines. Their findings are relevant for understanding the reactivity and halogenation patterns of compounds like this compound (Canibano et al., 2001).
Synthesis and Antibacterial Activity of Derivatives
Bogdanowicz et al. (2013) utilized a derivative of 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, similar in structure to this compound, to synthesize new cyanopyridine derivatives with notable antimicrobial activity. This highlights the potential of pyridine derivatives in developing new antibacterial agents (Bogdanowicz et al., 2013).
Ligand Synthesis and Coordination Chemistry
Research on manganese(II) complexes of pyridine-derived ligands by Wu et al. (2004) provides insights into the coordination chemistry and magnetic properties of such complexes. This study underscores the relevance of pyridine derivatives in forming metal-ligand complexes with diverse structural and magnetic characteristics (Wu et al., 2004).
Safety and Hazards
BMPA is classified as a warning signal word according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
6-Bromo-N-(3-methoxypropyl)pyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with biomolecules. These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of specific biochemical pathways. For instance, the presence of the bromine atom can enhance the compound’s binding affinity to certain enzymes, thereby modulating their activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular proteins can lead to alterations in signal transduction pathways, resulting in changes in gene expression. Additionally, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form hydrogen bonds and hydrophobic interactions with enzymes and proteins, leading to changes in their conformation and activity. This can result in either inhibition or activation of specific enzymes, thereby influencing various biochemical pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall activity and toxicity, as well as its effects on metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and effects on cellular function. Additionally, the compound’s interaction with transporters and binding proteins can affect its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can affect its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
6-bromo-N-(3-methoxypropyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-13-7-3-6-11-9-5-2-4-8(10)12-9/h2,4-5H,3,6-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZRXVMMKXMTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675001 | |
Record name | 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29449-90-9 | |
Record name | 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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